molecular formula C8H9ClN2O2 B13869762 Methyl 5-(aminomethyl)-6-chloropyridine-2-carboxylate

Methyl 5-(aminomethyl)-6-chloropyridine-2-carboxylate

Cat. No.: B13869762
M. Wt: 200.62 g/mol
InChI Key: LMANTDKSWZSXJB-UHFFFAOYSA-N
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Description

Methyl 5-(aminomethyl)-6-chloropyridine-2-carboxylate is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of an aminomethyl group at the 5th position, a chlorine atom at the 6th position, and a carboxylate ester group at the 2nd position of the pyridine ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(aminomethyl)-6-chloropyridine-2-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 6-chloronicotinic acid and formaldehyde.

    Formation of Intermediate: The 6-chloronicotinic acid is reacted with formaldehyde and ammonia to form the intermediate 5-(aminomethyl)-6-chloronicotinic acid.

    Esterification: The intermediate is then esterified using methanol and a suitable catalyst, such as sulfuric acid, to yield this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature and pressure control, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(aminomethyl)-6-chloropyridine-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate to form corresponding carboxylic acids.

    Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, where nucleophiles like amines or thiols replace the chlorine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Ammonia or primary amines in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: 5-(aminomethyl)-6-chloropyridine-2-carboxylic acid.

    Reduction: 5-(aminomethyl)-6-chloropyridine-2-methanol.

    Substitution: 5-(aminomethyl)-6-(substituted)-pyridine-2-carboxylate.

Scientific Research Applications

Methyl 5-(aminomethyl)-6-chloropyridine-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.

    Industry: It is used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl 5-(aminomethyl)-6-chloropyridine-2-carboxylate involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the chlorine atom can participate in halogen bonding. These interactions can influence the compound’s binding affinity and specificity towards its targets, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-(aminomethyl)-2-chloropyridine-3-carboxylate
  • Methyl 5-(aminomethyl)-6-bromopyridine-2-carboxylate
  • Methyl 5-(aminomethyl)-6-fluoropyridine-2-carboxylate

Uniqueness

Methyl 5-(aminomethyl)-6-chloropyridine-2-carboxylate is unique due to the specific positioning of the chlorine atom and the aminomethyl group on the pyridine ring. This unique structure imparts distinct chemical reactivity and biological activity compared to its analogs, making it a valuable compound for various research applications.

Properties

Molecular Formula

C8H9ClN2O2

Molecular Weight

200.62 g/mol

IUPAC Name

methyl 5-(aminomethyl)-6-chloropyridine-2-carboxylate

InChI

InChI=1S/C8H9ClN2O2/c1-13-8(12)6-3-2-5(4-10)7(9)11-6/h2-3H,4,10H2,1H3

InChI Key

LMANTDKSWZSXJB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NC(=C(C=C1)CN)Cl

Origin of Product

United States

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